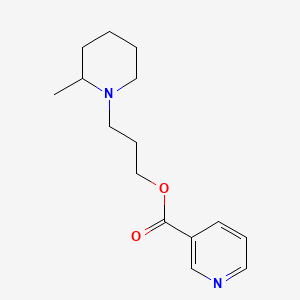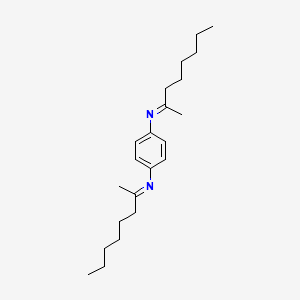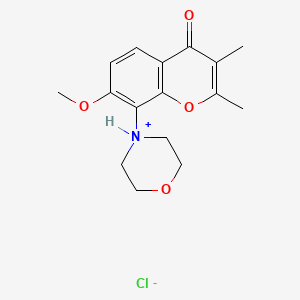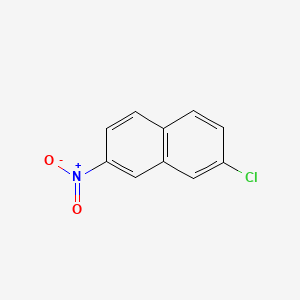![molecular formula C14H18 B13769655 Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene CAS No. 66289-74-5](/img/structure/B13769655.png)
Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene is a complex organic compound with the molecular formula C14H18. It is also known by its systematic name, hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane . This compound is characterized by its unique hexacyclic structure, which makes it an interesting subject of study in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. This intermediate can then undergo further cyclization and hydrogenation to yield the final hexacyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-pressure hydrogenation reactors and specialized catalysts to ensure efficient and high-yield synthesis. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of ketones or alcohols.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of alkanes or alcohols.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogens like chlorine (Cl2) for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols. Substitution reactions can result in halogenated or nitrated derivatives .
Applications De Recherche Scientifique
Dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and stability of hexacyclic structures.
Biology: Researchers investigate its potential biological activity and interactions with biomolecules.
Medicine: Studies explore its potential as a scaffold for drug development, particularly in designing molecules with specific biological activities.
Mécanisme D'action
The mechanism by which dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The pathways involved can vary widely, depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to dodecahydro-4,7-methano-2,3,8-methenocyclopent[a]indene include other hexacyclic structures like hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane and its derivatives .
Uniqueness
What sets this compound apart is its specific arrangement of carbon atoms and the resulting stability and reactivity of its hexacyclic structure.
Propriétés
Numéro CAS |
66289-74-5 |
|---|---|
Formule moléculaire |
C14H18 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
hexacyclo[9.2.1.02,10.03,8.04,6.05,9]tetradecane |
InChI |
InChI=1S/C14H18/c1-2-6-3-5(1)9-10(6)12-7-4-8-13(11(7)9)14(8)12/h5-14H,1-4H2 |
Clé InChI |
YBNSWVHWZLAYSU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1C3C2C4C5C3C6C4C6C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


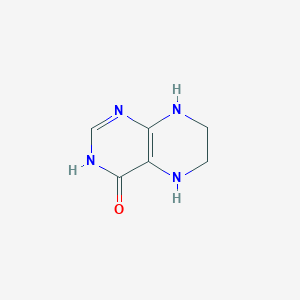
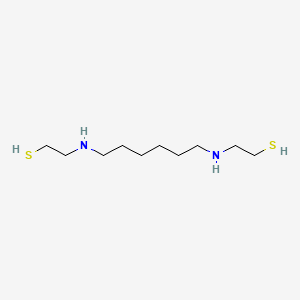

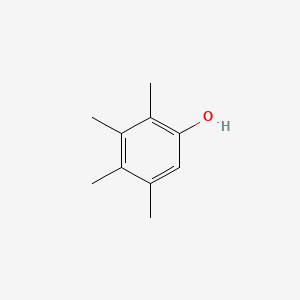
![N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13769607.png)
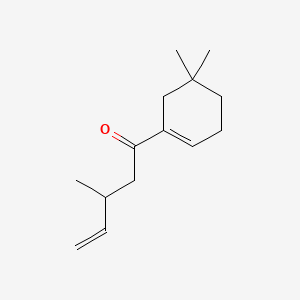
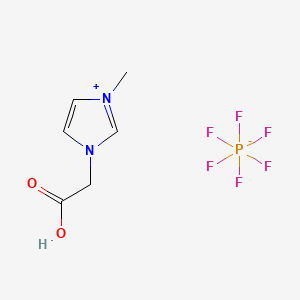

![7H-Benzimidazo[2,1-a]benzo[3,4][2]benzothiopyrano[7,8,1-def]isoquinolin-7-one](/img/structure/B13769629.png)
